molecular formula C21H20ClN3O3S2 B2615655 N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954075-14-0

N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2615655
CAS No.: 954075-14-0
M. Wt: 461.98
InChI Key: WPOGZLMJDGDJMJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of compounds structurally related to N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has shown promising results. Specifically, rhodanine-3-acetic acid-based amides, which share a structural resemblance, demonstrated significant antimicrobial activities against a variety of bacteria, mycobacteria, and fungi. Among these, certain derivatives showcased notable activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) of 8-16μM, indicating their potential as therapeutic agents for tuberculosis (Krátký, Vinšová, & Stolaříková, 2017). Furthermore, derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activity, with some compounds showing considerable activity against cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Lipase and α-Glucosidase Inhibition

The potential of related compounds for enzyme inhibition, specifically targeting lipase and α-glucosidase, has been explored. This area of research is crucial for developing treatments for conditions related to metabolism, such as diabetes and obesity. One study found that certain synthesized compounds demonstrated significant inhibitory activity against these enzymes, suggesting their utility in managing metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Spectroscopic and Quantum Mechanical Studies

Advanced spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including those similar to this compound, have been conducted. These studies aimed to understand the compounds' electronic properties, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research indicates the compounds' effectiveness in solar energy conversion and their promising non-linear optical (NLO) activity, which could be beneficial in developing new materials for photovoltaic and electronic applications (Mary et al., 2020).

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-28-18-8-2-14(3-9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-6-4-15(22)5-7-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOGZLMJDGDJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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